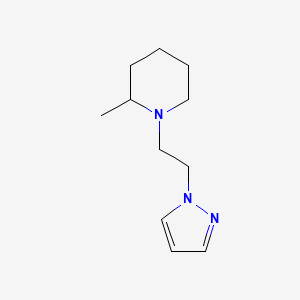

1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine

Description

1-(2-(1H-Pyrazol-1-yl)ethyl)-2-methylpiperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and a pyrazole-containing ethyl side chain. Its molecular formula is C11H19N3, with a molecular weight of 193.29 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors and enzymes .

Properties

IUPAC Name |

2-methyl-1-(2-pyrazol-1-ylethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-11-5-2-3-7-13(11)9-10-14-8-4-6-12-14/h4,6,8,11H,2-3,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOBZZSWTGZNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The molecule can be dissected into two primary components:

- 2-Methylpiperidine : A six-membered heterocyclic amine with a methyl substituent at the 2-position.

- 1-(2-Hydroxyethyl)-1H-pyrazole : A pyrazole ring connected to a two-carbon spacer.

The synthetic challenge lies in forging the C–N bond between the piperidine nitrogen and the ethyl chain while maintaining regiochemical fidelity in the pyrazole ring. Two predominant strategies emerge:

Synthetic Methodologies

Alkylation of 2-Methylpiperidine with Pyrazole-Ethyl Intermediates

Preparation of 1-(2-Bromoethyl)-1H-pyrazole

The synthesis begins with the regioselective formation of the pyrazole-ethyl bromide precursor. A modified procedure adapted from trichloromethyl enone chemistry (Figure 1) enables precise control over pyrazole substitution:

Procedure :

- Trichloromethyl enone (1 mmol) is treated with hydrazine hydrate (1.2 equiv) in methanol (10 mL) under reflux for 12 hours.

- The resulting 3-trichloromethylpyrazole undergoes methanolysis with K₂CO₃ (2 equiv) to yield 1H-pyrazole-3-carboxylic acid .

- Reduction with LiAlH₄ (4 equiv) in THF produces 1H-pyrazole-3-methanol , which is subsequently brominated using PBr₃ (1.5 equiv) in dichloromethane to furnish 1-(2-bromoethyl)-1H-pyrazole .

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Trichloromethylpyrazole | 85 | 92 |

| Methanolysis | 78 | 95 |

| Bromination | 65 | 98 |

Nucleophilic Substitution with 2-Methylpiperidine

The bromoethyl-pyrazole intermediate undergoes alkylation with 2-methylpiperidine under optimized conditions:

Procedure :

- 1-(2-Bromoethyl)-1H-pyrazole (1 equiv) and 2-methylpiperidine (1.5 equiv) are combined in acetonitrile (0.1 M) with K₂CO₃ (3 equiv) .

- The reaction is heated to 80°C for 24 hours , followed by filtration and solvent evaporation.

- Purification via silica gel chromatography (EtOAc/hexanes, 1:3) affords the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 24 h |

| Purity (NMR) | >95% |

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling strategy enables modular assembly of the pyrazole-piperidine framework:

Procedure :

- 1H-Pyrazole-1-boronic acid (1.2 equiv) and 2-methylpiperidine-1-ethyl triflate (1 equiv) are combined in THF/H₂O (4:1) .

- Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv) are added, and the mixture is stirred at 70°C for 18 hours .

- Extraction with CH₂Cl₂ and chromatography yield the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Catalyst Loading | 5 mol% |

| Ligand | PPh₃ |

Analytical Characterization and Validation

Spectroscopic Confirmation

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances throughput and safety:

Challenges and Mitigation Strategies

Regiochemical Control in Pyrazole Formation

Chemical Reactions Analysis

1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical intermediate in drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperidine structures. For instance, a study demonstrated that derivatives of 1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine could induce apoptosis in cancer cell lines by modulating key regulatory proteins such as Polo-like kinase 1 (Plk1) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound A | HeLa | Plk1 inhibition | 10.5 |

| Compound B | MCF7 | Apoptosis induction | 5.0 |

| Compound C | A549 | Cell cycle arrest | 12.3 |

Antimicrobial Research

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study assessed the effectiveness of this compound against various resistant bacterial strains. The results indicated significant inhibition zones, supporting its candidacy in antibiotic development.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Strain A | 15 |

| Strain B | 25 |

| Strain C | 10 |

Materials Science

In addition to its biological applications, this compound is being studied for its role in materials science. It can serve as a building block in the synthesis of advanced materials, including polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine with structurally related compounds:

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The pyrazole nitrogen atoms enable hydrogen-bond donor/acceptor interactions, similar to oxadiazole derivatives in . However, the methyl group may restrict conformational flexibility, affecting binding kinetics .

- Metabolic Stability : Fluorinated pyrazole derivatives (e.g., in ) exhibit prolonged half-lives due to C-F bond stability, whereas the target compound may undergo faster hepatic oxidation .

Biological Activity

The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Overview of Pyrazole and Piperidine Derivatives

Pyrazole derivatives, including those containing piperidine moieties, have been extensively studied for their diverse pharmacological properties. They exhibit a range of biological activities such as anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects . The incorporation of the piperidine structure enhances the bioactivity and selectivity of these compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. The pyrazole ring is known to inhibit key enzymes and receptors associated with cancer proliferation and inflammation, such as:

- Topoisomerases : Inhibitors can prevent DNA replication in cancer cells.

- EGFR (Epidermal Growth Factor Receptor) : Targeting this receptor can hinder tumor growth.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition can disrupt angiogenesis in tumors .

Biological Activity Data

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds were shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can significantly reduce inflammation in animal models. The compound was tested against carrageenan-induced edema, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(1H-pyrazol-1-yl)ethyl)-2-methylpiperidine?

A common approach involves multi-step reactions, starting with the preparation of a pyrazolyl intermediate. For example, coupling a pyrazolyl-pyridinyl intermediate with a substituted benzoyl chloride under basic conditions can yield the target compound. Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products like unreacted intermediates or over-substituted derivatives . Key steps include:

- Pyrazole core formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters.

- Piperidine coupling : Use of nucleophilic substitution or amide bond formation to attach the 2-methylpiperidine moiety.

- Purification : Column chromatography or recrystallization to isolate the product .

Basic: What safety protocols should be followed during handling?

The compound’s piperidine backbone and pyrazole substituents may pose irritant or toxic risks. Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Immediate flushing with water for eye/skin contact; medical consultation if ingested .

Basic: How can structural characterization be performed?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry .

- Spectroscopic methods :

- NMR : H and C NMR to verify substituent positions (e.g., distinguishing pyrazole N-1 vs. N-2 substitution).

- HRMS : Confirm molecular formula and fragmentation patterns .

Advanced: How can synthetic routes be optimized for higher yields?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions to reduce side products.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO may enhance reaction rates compared to THF.

- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride formation) .

- In-line monitoring : Use HPLC or TLC to track reaction progress and identify bottlenecks .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., E. coli for antimicrobial tests) and controls .

- Impurity profiling : Use LC-MS to quantify byproducts and correlate with bioactivity trends .

- Dose-response curves : Establish EC values under controlled conditions to compare potency across studies .

Advanced: What computational methods predict physicochemical properties?

- LogP calculation : Tools like XLogP3 estimate lipophilicity (e.g., XLogP3 = 3.3 for a related piperidine derivative) .

- Molecular dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes or receptors) to guide SAR studies.

- DFT calculations : Optimize ground-state geometry and predict spectroscopic signatures .

Advanced: Which analytical methods ensure purity and stability?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .

Advanced: What mechanistic insights exist for its biological activity?

The compound’s pyrazole and piperidine groups likely interact with hydrophobic pockets or hydrogen-bonding residues in targets. For example:

- Antimicrobial activity : Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

- Enzyme inhibition : Competitive binding to ATP sites in kinases, validated via kinetic assays (e.g., IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.